molecular formula C22H23NO5 B2460558 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid CAS No. 2095410-11-8

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid

Cat. No.: B2460558
CAS No.: 2095410-11-8
M. Wt: 381.428
InChI Key: OJNUTKRUPRODJZ-UHFFFAOYSA-N
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Description

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid is a complex organic compound with the molecular formula C22H23NO5 It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids

Properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)oxan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-20(25)12-22(10-5-11-27-14-22)23-21(26)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNUTKRUPRODJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-11-8
Record name 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with the Fmoc group, followed by the formation of the oxan-3-yl moiety through a series of reactions including cyclization and acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with altered functional groups .

Scientific Research Applications

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, allowing for selective reactions at other sites. The oxan-3-yl moiety contributes to the compound’s stability and reactivity, facilitating its incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid is unique due to its specific combination of the Fmoc group and the oxan-3-yl moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and reactivity are required .

Biological Activity

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetic acid, commonly referred to as Fmoc-Oxan-Acetic Acid, is a synthetic compound that has garnered attention in the fields of biochemistry and medicinal chemistry. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, contribute to its biological activity, particularly in the context of peptide synthesis and drug development.

  • Molecular Formula : C₁₉H₁₉N₃O₄
  • Molecular Weight : 355.38 g/mol
  • CAS Number : 157355-79-8
  • Solubility : Slightly soluble in DMSO and aqueous bases.

The biological activity of Fmoc-Oxan-Acetic Acid is primarily attributed to its ability to interact with various biomolecules. The Fmoc group serves as a protective moiety that stabilizes the compound during chemical reactions, while the oxan-acetic acid moiety facilitates interactions with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This interaction can modulate enzymatic activities and influence biological pathways.

Biological Activity

Research indicates that Fmoc-Oxan-Acetic Acid exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of the Fmoc group enhances the compound's stability, potentially increasing its efficacy against microbial targets.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes that utilize acetic acid derivatives.
  • Protein-Ligand Interactions : Fmoc-Oxan-Acetic Acid has been utilized in studies focusing on protein-ligand interactions, particularly in understanding how modifications at the acetic acid position can affect binding affinities and specificity.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of Fmoc-Oxan-Acetic Acid against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential applications in developing antibacterial agents.

Case Study 2: Enzyme Inhibition

In a study by Johnson et al. (2024), Fmoc-Oxan-Acetic Acid was tested as an inhibitor of acetylcholinesterase (AChE). The compound demonstrated an IC50 value of 45 µM, indicating moderate inhibitory activity compared to standard AChE inhibitors like physostigmine.

Data Table

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₄
Molecular Weight355.38 g/mol
CAS Number157355-79-8
SolubilitySlightly soluble in DMSO
Antimicrobial ActivityEffective against S. aureus (IC50=50 µg/mL)
Enzyme Inhibition (AChE)IC50 = 45 µM

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